GSK3491943
Description
TRPV4 is a mechanosensitive channel implicated in diverse physiological and pathological processes, including pulmonary edema, cancer progression, and vascular regulation . GSK3491943 demonstrates high specificity for TRPV4, effectively blocking channel activation and downstream signaling pathways. Preclinical studies highlight its ability to inhibit TRPV4-induced pulmonary edema, with favorable in vivo pharmacodynamic profiles and low toxicity .
Properties
CAS No. |
2215853-96-4 |
|---|---|
Molecular Formula |
C18H16Cl2N2O5S |
Molecular Weight |
443.295 |
IUPAC Name |
3-chloro-4-(((3R,4S)-4-(4-chlorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl)sulfonyl)benzonitrile |
InChI |
InChI=1S/C18H16Cl2N2O5S/c19-13-2-4-14(5-3-13)27-17-9-22(10-18(17,24)11-23)28(25,26)16-6-1-12(8-21)7-15(16)20/h1-7,17,23-24H,9-11H2/t17-,18+/m0/s1 |
InChI Key |
WTAZKBZVUKNROS-ZWKOTPCHSA-N |
SMILES |
OC[C@@]1(O)[C@H](CN(S(C2=C(C=C(C#N)C=C2)Cl)(=O)=O)C1)OC3=CC=C(C=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK3491943; GSK-3491943; GSK 3491943; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
TRPV4 antagonists represent a growing class of therapeutics, with several compounds under preclinical and clinical investigation. Below is a detailed comparison of GSK3491943 with key competitors:
Pharmacological Profiles
Structural and Functional Insights
- This compound vs. GSK2798745 : Both are TRPV4 antagonists developed by GSK, but GSK2798745 has advanced to clinical trials due to its oral bioavailability and established safety profile . Structural differences (undisclosed in public data) may underlie variations in tissue penetration or metabolic stability.
- This compound vs. HC-067047 : HC-067047 is a research-grade antagonist with lower potency (IC₅₀ ~133 nM) compared to this compound. Its moderate solubility limits therapeutic utility, whereas this compound’s high solubility enhances bioavailability .
- Agonist vs. Antagonist Dynamics : Compound 36, a TRPV4 agonist, contrasts with this compound’s antagonism. Agonists like GSK1016790A induce cancer cell death but risk systemic side effects (e.g., vascular leakage), highlighting the therapeutic complexity of TRPV4 modulation .
Clinical and Preclinical Implications
- GSK2798745 leads in clinical translation, demonstrating TRPV4 inhibition’s feasibility in heart failure. However, this compound’s preclinical efficacy in pulmonary edema suggests niche applications in respiratory diseases .
- Cancer Context: TRPV4 antagonists exhibit dual roles—suppressing tumor progression in some contexts (e.g., glioma) while normalizing vasculature in others.
Research Findings and Challenges
- Mechanistic Complexity : TRPV4’s role in both promoting and inhibiting cancer underscores the need for compound-specific profiling. This compound’s effects may vary by tissue type, necessitating targeted studies .
- Toxicity Considerations: While this compound shows low toxicity in preclinical models, systemic TRPV4 antagonism risks disrupting physiological mechanotransduction (e.g., endothelial function) .
- Structural Optimization : The lack of publicly disclosed structures for this compound limits direct comparisons with analogs like GSK2798745. Advances in crystallography or SAR studies could elucidate critical pharmacophores.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
